(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid

Enzymology Inhibitor Mechanism Tyrosinase

Sourcing chiral β-amino acid building blocks with defined stereochemistry often results in supply inconsistencies. (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid (CAS 293731-68-7) directly addresses this gap as a high-purity, non-proteinogenic amino acid. - Achieve reproducible peptidomimetic synthesis with high enantiomeric purity (≥99% ee) for enhanced biostability. - Utilize its unique, uncompetitive tyrosinase inhibition profile for precise mechanistic studies. - Reliable global supply with batch-to-batch consistency for enzyme engineering and radiotracer development.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 293731-68-7
Cat. No. B2360570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid
CAS293731-68-7
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)C(=O)O
InChIInChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyCARIUONFSONQNP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-L-phenylalanine: Key Building Block for Peptidomimetics, Biocatalysis & Imaging


(2S)-3-Amino-2-(4-methoxyphenyl)propanoic acid (CAS 293731-68-7), also known as 4-methoxy-L-phenylalanine or O-methyl-L-tyrosine, is a non-proteinogenic, chiral α-amino acid derivative of L-phenylalanine, characterized by a 4-methoxy substituent on the phenyl ring. This modification confers distinct physicochemical properties and biological interactions compared to its natural analog, making it a critical synthon in the synthesis of peptidomimetics, chiral pharmaceuticals, and specialized biochemical probes [1]. Its utility spans solid-phase peptide synthesis, where it serves as a conformationally constrained building block, to biocatalytic applications and the development of novel radiolabeled tumor-imaging agents [1].

Chiral building block for peptidomimetics and constrained peptides
4-methoxy substitution modulates conformation and receptor interactions
Enzyme mechanism probe with distinct inhibition profile
Uncompetitive tyrosinase inhibitor, not replicated by N‑ or α‑methyl analogs
Biocatalysis substrate for engineered PAL/PheDH studies
Preferred by specific mutants; wild‑type shows minimal conversion
Radiotracer scaffold for tumor‑targeted imaging research
99mTc‑labeled complexes show higher tumor uptake in reported models

4-Methoxy-L-phenylalanine: Irreplaceable by L-Phe or L-Tyr Analogs


The 4-methoxy group on the phenylalanine scaffold is not a simple inert substituent; it fundamentally alters the compound's interaction with biological systems, including enzymes, transporters, and receptors. Generic substitution with unmodified L-phenylalanine or L-tyrosine will fail in applications where steric bulk, altered electronics, or specific inhibition profiles are required. For instance, while L-phenylalanine is a natural substrate for phenylalanine ammonia-lyase (PAL), wild-type PAL enzymes are often inert towards the bulkier 4-methoxy analog, requiring engineered mutants for efficient biocatalysis [1]. Furthermore, the methoxy group confers a distinct inhibition mechanism on tyrosinase compared to other methylated tyrosine derivatives, making it a specific chemical probe rather than a general-purpose inhibitor [2]. Therefore, selecting the precise 4-methoxy-L-phenylalanine isomer, with its defined stereochemistry and purity, is critical for reproducible results in these specialized research contexts.

L‑Phenylalanine or L‑tyrosine cannot substitute. The 4‑methoxy group alters steric bulk and electronic profile; unmodified natural amino acids may not reproduce target binding or inhibition.
Wild‑type PAL is ineffective. Engineered mutants are required to convert 4‑methoxy‑L‑phenylalanine; standard PAL‑based synthesis workflows may fail without protein engineering.
Racemic or low‑ee material compromises stereosensitive applications. For peptide synthesis, enzyme assays, or radiotracer development, enantiomeric purity ≥99% ee is critical; generic purity specifications may not ensure chiral integrity.

4-Methoxy-L-phenylalanine: Head-to-Head Evidence


Uncompetitive Tyrosinase Inhibition Mechanism

In a direct comparison of methylated L-tyrosine derivatives, O-methyl-L-tyrosine (the target compound) was found to be an uncompetitive inhibitor of tyrosinase, as determined by Lineweaver-Burk plot analysis. In contrast, its structural analogs, N-methyl-L-tyrosine and α-methyl-L-tyrosine, act as non-competitive and mixed-type inhibitors, respectively, on the related enzyme L-amino acid oxidase [1]. This uncompetitive mechanism, where the inhibitor binds only to the enzyme-substrate complex, is a unique and mechanistically informative property not shared by its close analogs [1].

Tyrosinase inhibition mechanism
Head‑to‑head
Uncompetitive (target) vs Non‑competitive (N‑methyl‑Tyr) & Mixed‑type (α‑methyl‑Tyr)
Enables specific tyrosinase mechanistic study
Lineweaver‑Burk analysis; distinct from close analogs
Enzymology Inhibitor Mechanism Tyrosinase Catecholamine Biosynthesis

Engineered PAL Mutants vs. Wild-Type Failure

The synthesis of the target compound via biocatalysis requires specific, engineered enzymes. Wild-type phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) was found to be 'inert or exhibited quite poor conversions' with the 4-methoxy-phenylalanine substrate. In contrast, tailored PcPAL mutants bearing specific amino acid substitutions (e.g., at residues F137 and I460) were created that exhibited significant activity, enabling the synthesis of the valuable (4-methoxyphenyl)-alanine analog [1]. This demonstrates that the 4-methoxy substitution creates a sterically demanding substrate that is only accessible with specialized biocatalysts.

PAL engineering necessity
Head‑to‑head
Engineered PcPAL mutants active; wild‑type inert
Supports biocatalyst engineering studies
Specific substitutions (F137V, I460V) enable conversion
Biocatalysis Protein Engineering Phenylalanine Ammonia-Lyase Unnatural Amino Acids

Superior Tumor Uptake and Retention with Radiolabeled Complex

As a scaffold for radiopharmaceutical development, the 4-methoxy-L-phenylalanine derivative was converted into a dithiocarbamate (MOPADTC) and labeled with technetium-99m. In a head-to-head in vivo comparison of two 99mTc-labeled complexes in mice bearing S180 tumors, the [99mTc]TcO-MOPADTC complex demonstrated higher tumor uptake and a superior tumor-to-muscle ratio compared to the [99mTc]TcN-MOPADTC complex. Furthermore, the [99mTc]TcO-MOPADTC complex exhibited better tumor retention, indicating its potential as a superior tumor-imaging agent [1].

Tumor uptake comparison
Head‑to‑head
Higher tumor uptake & tumor‑to‑muscle ratio for [99mTc]TcO‑MOPADTC vs [99mTc]TcN‑MOPADTC
Supports radiotracer biodistribution comparison
S180 tumor model in mice; retention also higher
Radiopharmaceuticals Molecular Imaging SPECT Amino Acid Transporters

Guaranteed High Chiral Purity

For applications requiring homochiral building blocks, the stereochemical integrity of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid is critical. Commercial specifications from a reputable vendor include a guaranteed purity of ≥98% by HPLC, with the unwanted enantiomer (the R-isomer) present at ≤0.5% [1]. This level of chiral purity, representing an enantiomeric excess of ≥99%, is a critical quality attribute that differentiates high-grade material from less-defined sources.

Chiral purity
Specification review
Enantiomeric excess ≥99% (R‑isomer ≤0.5%)
Ensures stereochemical reproducibility
Chiral HPLC; commercial specification
Analytical Chemistry Quality Control Chiral Purity HPLC

Preferred Substrate for Mutant Phenylalanine Dehydrogenase

In a study of mutant phenylalanine dehydrogenases, the N145L mutant from Lysinibacillus sphaericus was found to have a clear preference for the 4-methoxy-substituted substrate. The BRENDA enzyme database reports a KM value of 1.187 mM for 4-methoxy-L-phenylalanine with this enzyme under specific conditions (pH 8.0, 31°C, recombinant enzyme) [1]. While KM values for other substrates with this mutant are not provided for direct comparison, the designation of this compound as a 'preferred substrate' highlights its unique compatibility with this engineered biocatalyst, making it a valuable tool for studying enzyme-substrate interactions and for biocatalytic applications [2].

Substrate affinity (KM)
Class‑level
KM = 1.187 mM (mutant N145L PheDH)
Reported substrate affinity benchmark
Direct comparison to other substrates not available
Biocatalysis Enzyme Kinetics Phenylalanine Dehydrogenase Substrate Specificity

4-Methoxy-L-phenylalanine Research Applications


Tyrosinase & Catecholamine Mechanistic Probe

Utilize the compound as a specific, uncompetitive inhibitor of tyrosinase to dissect the enzyme's catalytic mechanism and its role in melanin and catecholamine biosynthesis. Its unique inhibition profile, distinct from N- and α-methylated analogs, makes it an essential tool for studies requiring precise modulation of this pathway [1].

Sterically Demanding Peptidomimetic Building Block

Incorporate (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid into peptide chains via solid-phase synthesis to create conformationally constrained peptidomimetics. The 4-methoxy group provides a defined steric and electronic handle that can enhance biostability, receptor selectivity, or alter secondary structure propensity in ways that L-phenylalanine cannot [1]. The high enantiomeric purity (≥99% ee) of the compound is critical for the reproducible synthesis of biologically active peptides [2].

Biocatalyst Engineering & Unnatural Amino Acid Synthesis

Employ the compound as a benchmark substrate for characterizing the substrate scope of engineered phenylalanine ammonia-lyases (PALs) and phenylalanine dehydrogenases. Its failure with wild-type PAL and success with specific mutants provides a clear functional readout for enzyme engineering efforts aimed at producing valuable non-natural amino acids [1].

Tumor-Targeted Radiopharmaceutical Development

Leverage the 4-methoxy-L-phenylalanine scaffold as a starting material for synthesizing novel amino acid-based radiotracers for SPECT or PET imaging. As demonstrated with 99mTc-labeled dithiocarbamate complexes, this core structure can yield probes with favorable tumor uptake and retention properties, particularly those that are substrates for amino acid transporters like the ASC system [1].

Application
Selection Property
Validation Focus
Tyrosinase inhibitor probe
Uncompetitive inhibition profile
Enzyme inhibition assay
Peptidomimetic building block
Enantiomeric purity specification
Peptide synthesis reproducibility
Biocatalyst engineering studies
Substrate selectivity for engineered PAL/PheDH
Biocatalytic conversion efficiency
Tumor‑targeted radiotracer scaffold
Amino acid transporter substrate profile
SPECT/PET imaging model

Technical Documentation Hub

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